{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine
Description
{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group, a piperidine ring linked via a methyl bridge, and a dimethylaminophenyl carbonyl moiety. Synonyms include AKOS025177816 and BS-8038, with the InChIKey KVNSOTRMSUOYTB-UHFFFAOYSA-N . Its design suggests applications in targeting receptors or enzymes where heterocyclic scaffolds and aryl substitutions are critical for activity.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-27(2)20-9-7-18(8-10-20)24(29)28-13-11-17(12-14-28)15-22-25-23(26-31-22)19-5-4-6-21(16-19)30-3/h4-10,16-17H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNSOTRMSUOYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a dimethylamine group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives often exhibit significant pharmacological properties. Specifically, studies have shown that oxadiazole-containing compounds can act as:
- Anticancer Agents : Certain derivatives have demonstrated potent inhibitory effects on cancer cell lines.
- Antimicrobial Agents : Compounds with similar structures have shown activity against various pathogens.
- Neuroprotective Agents : Some derivatives exhibit potential in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on related oxadiazole compounds indicated strong inhibition of RET kinase activity, which is crucial in cancer signaling pathways. The compound I-8 was particularly noted for its efficacy against RET-driven tumors .
- Another investigation demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that the compound may have similar mechanisms of action.
-
Antimicrobial Efficacy :
- Research has highlighted the antibacterial properties of oxadiazole derivatives. For instance, compounds exhibiting structural similarities to {4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine showed significant activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific cellular pathways . The incorporation of the piperidine structure enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy as an anticancer agent.
Antimicrobial Properties
The oxadiazole moiety is also associated with antimicrobial activity. Compounds similar to {4-[(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine have been evaluated for their effectiveness against various bacterial strains. The results suggest that these compounds can serve as potential candidates for developing new antibiotics .
Neuropharmacology
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with piperidine structures have been studied for their interaction with neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters . This interaction could lead to applications in treating neurological disorders such as depression or anxiety.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition potential of compounds containing the oxadiazole ring. These compounds have shown promise in inhibiting lipoxygenase activity, which is crucial for inflammatory responses . This property could pave the way for developing anti-inflammatory drugs.
Synthesis and Characterization
A comprehensive study on the synthesis of similar oxadiazole derivatives highlighted various methods for obtaining high yields and purity levels. Techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structures of synthesized compounds .
Biological Evaluation
Biological evaluations of synthesized derivatives demonstrated their effectiveness in various assays, including cytotoxicity tests against cancer cell lines and antimicrobial susceptibility tests against pathogenic bacteria . These evaluations are critical for assessing the therapeutic potential of new compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s core structure shares similarities with several classes of bioactive molecules, particularly those containing 1,2,4-oxadiazole and piperidine moieties. Below is a comparative analysis with structurally related compounds:
Functional and Pharmacological Implications
Oxadiazole vs. Other Heterocycles : The 1,2,4-oxadiazole ring in the target compound serves as a bioisostere for esters or amides, improving metabolic stability compared to compounds with ester linkages (e.g., EP 1 808 168 B1 derivatives).
The dimethylaminophenyl group increases basicity, which may improve solubility and membrane permeability relative to non-polar substituents (e.g., fluorophenyl groups in Molecules 2013 derivatives).
Piperidine Linker : The piperidine ring’s conformational flexibility is conserved across analogues, suggesting its role in optimizing spatial orientation for target engagement.
Q & A
Q. How can synthetic scalability be balanced with maintaining enantiomeric purity?
- Methodological Answer :
- Chiral chromatography : Use amylose/cellulose-based columns to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .
Data Contradiction Analysis
- Example : Discrepancies in FLAP binding vs. whole-blood activity may arise from plasma protein binding or metabolite interference. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
